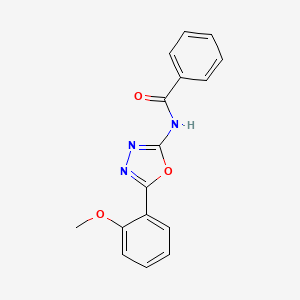

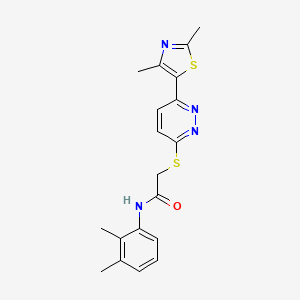

![molecular formula C17H19N3OS B2594449 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide CAS No. 338959-71-0](/img/structure/B2594449.png)

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide, also known as DPAA, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. DPAA belongs to the class of compounds known as quinazolines, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.

Scientific Research Applications

Chemical Transformations and Synthesis

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide and its derivatives undergo various chemical transformations, contributing significantly to the field of organic synthesis. For instance, the condensation of related compounds with chloroacetyl chloride can lead to chloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)acetamide, which further undergoes cyclization to form derivatives. These compounds can react with different nucleophiles to produce a variety of functionalized quinazolines, showcasing their versatility in creating novel chemical structures with potential applications in medicinal chemistry and material science (Markosyan et al., 2018).

Anticancer and Antimicrobial Potential

The derivatives of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide show promising anticancer and antimicrobial properties. Studies have identified certain compounds within this class that inhibit the growth of various human tumor cell lines, including melanoma, leukemia, non-small cell lung cancer, colon cancer, and CNS cancer. This highlights their potential as leads for developing new anticancer therapies. Moreover, some derivatives have demonstrated activity against bacterial and fungal pathogens, underscoring their potential in addressing infectious diseases (Antypenko et al., 2016).

Antiviral and Antitumor Activities

Further research into dihydrobenzo[h]quinazoline derivatives has revealed their effectiveness in antiviral and antitumor activities. The synthesis of various derivatives using specific synthons has led to compounds with significant anticancer and antiviral properties, opening avenues for their use in treating viral infections and cancer (Mohamed et al., 2012).

Dual Inhibition of EGFR/HER2

Some benzo[g]quinazolin benzenesulfonamide derivatives have been identified as dual inhibitors of EGFR/HER2, showing high activity against lung cancer cell lines. This dual inhibition mechanism is crucial for targeting multiple pathways in cancer cells, potentially leading to more effective cancer treatments. The ability of these compounds to induce apoptosis through caspase-3 activation further highlights their therapeutic potential (Alsaid et al., 2017).

properties

IUPAC Name |

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-propylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3OS/c1-2-9-22-11-15(21)19-17-18-10-13-8-7-12-5-3-4-6-14(12)16(13)20-17/h3-6,10H,2,7-9,11H2,1H3,(H,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJDVLLBHXIBIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCC(=O)NC1=NC=C2CCC3=CC=CC=C3C2=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

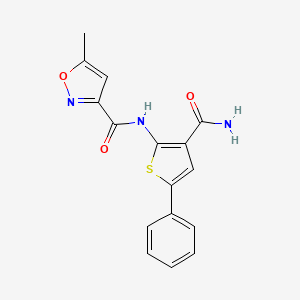

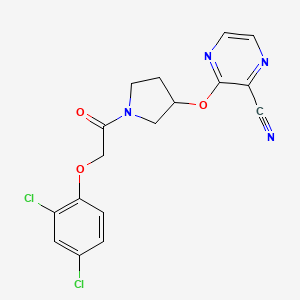

![N1-(2-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2594368.png)

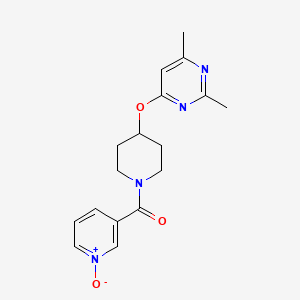

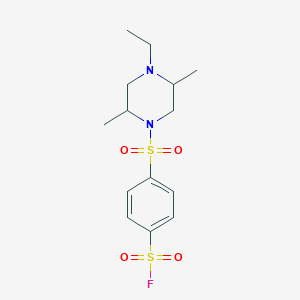

![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2594373.png)

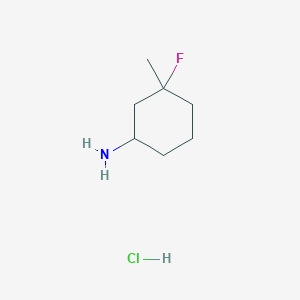

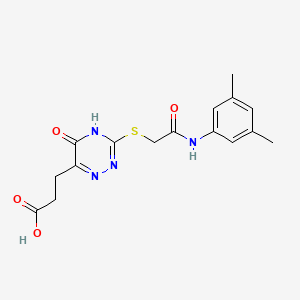

![N-(furan-2-ylmethyl)-N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2594379.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2594381.png)

![2-(1H-1,2,4-triazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2594386.png)

![1-[4-Chloro-2-(4-fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2594388.png)